4-Bromo-2-iodopyridine

Beschreibung

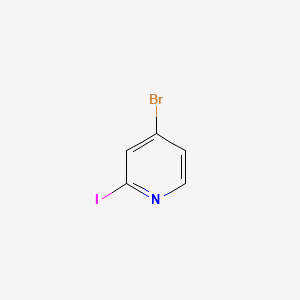

4-Bromo-2-iodopyridine (CAS: 100523-83-9) is a halogenated pyridine derivative with the molecular formula C₅H₃BrIN and a molecular weight of 283.89 g/mol . It is a key intermediate in pharmaceutical and materials science research, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann reactions) due to the distinct reactivity of its bromine and iodine substituents. The iodine atom, being a superior leaving group compared to bromine, enables selective functionalization at the 2-position .

Storage Conditions: The compound requires storage in a dark, inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation or unintended reactions . Its hazard warnings (P261: avoid breathing dust/fume; P305+P351+P338: eye irritation precautions) emphasize careful handling .

Eigenschaften

IUPAC Name |

4-bromo-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWFYABOEZMENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652165 | |

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-83-9 | |

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mechanism and Reaction Design

The halogen dance reaction enables precise positioning of halogens on aromatic rings through sequential deprotonation and halogen migration. For 4-bromo-2-iodopyridine, this method begins with 2-bromopyridine, which undergoes lithiation at the C4 position using lithium diisopropylamide (LDA) at –78°C in tetrahydrofuran (THF). Subsequent iodination with molecular iodine (I₂) yields the target compound.

Key Reaction Parameters:

-

Temperature : –78°C (lithiation), 0°C (iodination)

-

Molar Ratios :

-

2-Bromopyridine : LDA : I₂ = 1 : 1.2 : 1.1

-

-

Solvent : THF

This method’s regioselectivity arises from the directed ortho-metalation effect, where the bromine atom directs LDA to deprotonate the C4 position. Iodination proceeds via a quenching mechanism, forming the C–I bond with minimal byproducts.

Advantages and Limitations

-

Advantages :

-

Single-step transformation

-

High regioselectivity and purity

-

Scalable to gram quantities

-

-

Limitations :

-

Requires cryogenic conditions

-

Sensitivity to moisture and oxygen

-

Multi-Step Diazotization Approach

Synthetic Pathway

Classical diazotization involves three stages: nitration, reduction, and bromine/iodine substitution. While originally developed for 2-bromo-4-iodopyridine, this method can be adapted for the 4-bromo-2-iodo isomer by adjusting starting materials.

Nitration of Pyridine Derivatives

Starting with 2-aminopyridine, nitration using concentrated H₂SO₄/HNO₃ (1:1 v/v) at 50°C introduces a nitro group at the C4 position. After neutralization with FeSO₄/NH₃, 4-nitro-2-aminopyridine is isolated in 78% yield.

Reduction to Aminopyridine

Catalytic hydrogenation (10% Pd/C, H₂ at 0.5 MPa) in methanol reduces the nitro group to an amine, yielding 4-amino-2-aminopyridine. Filtration and concentration afford the intermediate in 94–97% yield.

Diazotization and Halogenation

The amine is treated with HBr at –5°C, followed by bromine addition. Sodium nitrite initiates diazotization, and subsequent iodide substitution (KI) introduces iodine at C2. Ethyl acetate extraction and drying yield this compound with 70–75% efficiency.

Critical Parameters

-

Nitration :

-

H₂SO₄/HNO₃ ratio: 1:1

-

Temperature: 50°C

-

-

Reduction :

-

Pd/C loading: 0.7 mol%

-

H₂ pressure: 0.5 MPa

-

-

Diazotization :

-

Temperature: –5°C to 0°C

-

NaNO₂: 1.5 equivalents

-

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, where it acts as a halide source.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of ligands and bases to facilitate the coupling reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as azido-pyridines or thiopyridines can be formed.

Coupling Products: Bipyridines or other complex organic molecules are typically obtained from coupling reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-2-iodopyridine serves as an important intermediate in various organic synthesis reactions. It is utilized for:

- Aryl Halide Couplings: The compound participates in cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are fundamental for creating complex organic structures. For instance, it can be used to synthesize biaryl compounds that are prevalent in pharmaceuticals .

- Building Block for Complex Molecules: Its halogen substituents allow for further functionalization, making it a valuable building block in the synthesis of more complex organic molecules, including biologically active compounds .

Pharmaceutical Applications

The compound has been employed in the development of various pharmaceuticals:

- Synthesis of Anticancer Agents: Research has demonstrated that derivatives of this compound can be used to synthesize compounds with anticancer properties. For example, it has been involved in the synthesis of selective inhibitors targeting cancer cell proliferation pathways .

- Neurological Drugs: Its derivatives have also been explored for their potential as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease .

Agrochemical Applications

In agrochemistry, this compound is used to develop pesticides and herbicides:

- Pesticide Development: The compound's structure allows it to interact with biological systems effectively, leading to the development of new agrochemicals that exhibit high efficacy against pests while minimizing environmental impact .

Case Study 1: Synthesis of Biologically Active Compounds

In a study published by researchers at a leading university, this compound was utilized as a key intermediate in synthesizing a series of potent GPIIb/IIIa antagonists. The researchers reported successful yields and demonstrated that modifications on the pyridine ring could enhance biological activity significantly .

Case Study 2: Cross-Coupling Reactions

A team conducted experiments using this compound in palladium-catalyzed cross-coupling reactions to create complex polymers. The results indicated that varying the reaction conditions (e.g., temperature and solvent) could optimize yields up to 90% for specific biaryl products .

Wirkmechanismus

The mechanism of action of 4-Bromo-2-iodopyridine largely depends on its application. In coupling reactions, the compound acts as a halide source, where the halogen atoms are replaced by other groups through catalytic processes. The molecular targets and pathways involved vary based on the specific reaction and the desired product .

Vergleich Mit ähnlichen Verbindungen

Halogenated Pyridine Derivatives

The following table compares 4-Bromo-2-iodopyridine with halogenated analogs, focusing on structural features and physicochemical properties:

Key Observations :

- Halogen Position : The reactivity of halogenated pyridines depends on halogen electronegativity and position. Iodine’s larger atomic size and weaker C–I bond (vs. C–Br or C–Cl) make it more reactive in substitution reactions .

- Steric Effects : Bulky substituents (e.g., cyclopropyl in 4-Bromo-2-cyclopropylpyridine) hinder reaction kinetics compared to smaller halogens .

Amino-Substituted Bromopyridines

Amino groups significantly alter electronic and solubility properties:

Comparison :

- This compound lacks amino substituents, making it less polar but more suitable for reactions requiring halogen-selective substitution.

Cross-Coupling Reactions

This compound is prized in palladium-catalyzed reactions. For example:

- Suzuki Coupling : Selective substitution at the iodine site enables sequential functionalization, as seen in the synthesis of biaryl compounds .

- Crystal Engineering : Halogenated pyridines (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form hydrogen-bonded networks (N–H···N), influencing supramolecular assembly .

Isotopic Labeling

Deuterated analogs like 4-Bromo-2-(methylamino-d₃)-pyridine (CAS 1185308-19-3) highlight the utility of bromo-iodo pyridines as precursors in pharmacokinetic studies .

Biologische Aktivität

4-Bromo-2-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on the pyridine ring, which significantly influence its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 292.88 g/mol .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen atoms enhance its binding affinity, potentially modulating different biological pathways. This compound has been studied for its role as a building block in synthesizing biologically active molecules, particularly in the context of drug development .

Therapeutic Potential

Research indicates that this compound exhibits significant potential in various therapeutic areas, including:

- Anticancer Activity: Preliminary studies have suggested that halogenated pyridines can exhibit antiproliferative effects against certain cancer cell lines. For instance, related compounds have shown efficacy against leukemia cells, indicating a possible avenue for further exploration with this compound .

- Antimicrobial Properties: The presence of halogens in pyridine derivatives often correlates with enhanced antimicrobial activity. Compounds similar to this compound have been evaluated for their effectiveness against bacterial strains, suggesting a potential role in antimicrobial therapies.

Synthesis

The synthesis of this compound typically involves halogenation reactions on pyridine derivatives. Common methods include:

- Bromination and Iodination: Sequential halogenation can be performed using brominating agents (e.g., N-bromosuccinimide) followed by iodination with iodine or iodide salts.

- Electrophilic Substitution Reactions: The electron-withdrawing nature of the halogens facilitates further substitution reactions, allowing for the introduction of additional functional groups .

Case Studies

Several studies have highlighted the biological activity and applications of this compound:

- Antiproliferative Assays: A study demonstrated that derivatives of halogenated pyridines, including this compound, exhibited significant antiproliferative effects on cancer cell lines such as MV4-11, with IC50 values indicating potent activity .

- Enzyme Inhibition Studies: Research has shown that halogenated pyridines can act as inhibitors for various enzymes involved in metabolic pathways. For instance, compounds structurally related to this compound were tested against kinases and showed promising inhibition profiles.

Comparative Analysis

To illustrate the unique features of this compound compared to other similar compounds, the following table summarizes key structural and biological aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and iodine on pyridine ring | Potential anticancer and antimicrobial activity |

| 3-Iodopyridine | Iodine at the third position | Limited biological activity compared to brominated variants |

| 4-Bromo-3-chloro-pyridine | Chlorine instead of iodine | Different reactivity; less potent than iodinated counterparts |

Q & A

Q. How can researchers ensure reproducibility when adapting literature procedures for this compound?

- Methodological Answer :

- Critical Appraisal : Cross-check yields and conditions across ≥3 independent studies.

- Control Experiments : Replicate key steps (e.g., halogenation) with commercial starting materials.

- Open Data : Share raw spectra and crystallography files (CIF) via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.